molecular formula C25H31ClN4O2 B2455991 N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide CAS No. 922083-88-3

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2455991
CAS No.: 922083-88-3
M. Wt: 455
InChI Key: WJJBONMWNSSADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31ClN4O2 and its molecular weight is 455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O2/c1-17-6-8-20(26)15-21(17)28-25(32)24(31)27-16-23(30-11-4-3-5-12-30)18-7-9-22-19(14-18)10-13-29(22)2/h6-9,14-15,23H,3-5,10-13,16H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJBONMWNSSADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

PropertyDetails
Common Name This compound
CAS Number 922083-88-3
Molecular Formula C25H31ClN4O2
Molecular Weight 455.0 g/mol

The oxalamide functional group is significant in the context of kinase inhibitors, suggesting that this compound may interact with various kinases involved in cellular signaling pathways .

1. Kinase Inhibition

The oxalamide group is frequently associated with kinase inhibition. Preliminary studies indicate that compounds with similar structures can exhibit inhibitory effects on kinases, which play crucial roles in cell proliferation and survival. This suggests that this compound may have therapeutic applications in cancer treatment by modulating signaling pathways.

2. G Protein-Coupled Receptor Interaction

The presence of the indole structure within the compound hints at potential interactions with G protein-coupled receptors (GPCRs). GPCRs are pivotal in mediating various physiological processes, including neurotransmission and immune responses. Thus, this compound could influence neuropharmacological outcomes or immune modulation.

Study 2: Anti-inflammatory Effects

Research into related compounds has shown promising anti-inflammatory activities. For instance, derivatives containing indole moieties have been reported to reduce inflammation markers in vitro. These findings imply that this compound may also possess anti-inflammatory properties, warranting further exploration through clinical trials .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity TypePotential Effects
Kinase Inhibition Modulation of cell signaling
Antimicrobial Activity against bacterial strains
Anti-inflammatory Reduction of inflammation

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing and purifying N1-(5-chloro-2-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide?

  • Methodology : The synthesis typically involves coupling reactions between substituted phenyl and piperidinyl-ethyl intermediates. For example, a chloro-substituted phenyl group may react with a functionalized piperidine-ethyl moiety via oxalamide bond formation. Purification often employs normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate) to isolate the target compound, as described in analogous syntheses .
  • Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts. Monitor purity using TLC or HPLC.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, particularly for distinguishing piperidinyl, indolinyl, and chloro-methylphenyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies characteristic amide (C=O, N-H) and aromatic (C-Cl) stretches.
    • Reference : Structural validation strategies align with protocols used for related oxalamide derivatives .

Q. What functional groups in this compound influence its pharmacological activity?

  • Key Groups :

  • Oxalamide core : Enhances hydrogen bonding with target proteins.
  • 5-Chloro-2-methylphenyl : Contributes to lipophilicity and target binding.
  • Piperidinyl-ethyl group : Modulates solubility and receptor interactions.
    • Methodology : Functional group roles are inferred from SAR studies of structurally related kinase inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodology :

Systematic Substituent Variation : Modify the chloro-methylphenyl, piperidinyl, or indolinyl groups to assess impact on target binding.

In Vitro Assays : Measure IC50_{50} values against relevant enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.

Computational Modeling : Dock analogs into target protein structures (e.g., ALK kinase) to predict binding affinities.

  • Reference : SAR strategies mirror those used in developing ALK inhibitors, where piperidinyl substitutions improved selectivity .

Q. What experimental models are suitable for evaluating in vivo efficacy?

  • Methodology :

  • Xenograft Models : Implant human cancer cells (e.g., ALK-positive tumors) into immunodeficient mice. Administer the compound orally or intravenously; monitor tumor growth inhibition and survival rates.
  • Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS.
    • Reference : Preclinical in vivo protocols are adapted from studies on analogous kinase inhibitors .

Q. How can contradictory data in biological assays (e.g., inconsistent IC50_{50} values) be resolved?

  • Methodology :

Assay Validation : Ensure consistency in buffer conditions, enzyme lots, and control compounds.

Orthogonal Assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).

Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch variability.

  • Reference : Discrepancies in kinase inhibitor data are often resolved through rigorous assay standardization .

Q. What rational design strategies address poor solubility or metabolic stability?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.
  • Cytochrome P450 Inhibition : Replace metabolically labile moieties (e.g., methylindolinyl) with stable analogs.
  • Salt Formation : Prepare hydrochloride or phosphate salts to improve crystallinity.
    • Reference : Strategies are informed by modifications to first-generation kinase inhibitors to overcome pharmacokinetic limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.